Cas no 880-90-0 (1H-Imidazole-4,5-dicarboxamide,N4,N5,1-trimethyl-)

1H-Imidazole-4,5-dicarboxamide,N4,N5,1-trimethyl- structure
880-90-0 structure
Product Name:1H-Imidazole-4,5-dicarboxamide,N4,N5,1-trimethyl-
CAS No:880-90-0
MF:C8H12N4O2
MW:196.206480979919
CID:721584
PubChem ID:120428
Update Time:2025-04-19

1H-Imidazole-4,5-dicarboxamide,N4,N5,1-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-4,5-dicarboxamide,N4,N5,1-trimethyl-
    • Antiphein
    • Imidazole-4,5-dicarboxamide, N,N',1-trimethyl-
    • N,N',1-Trimethylimidazole-4,5-dicarboxamide
    • 4-N,5-N,1-trimethylimidazole-4,5-dicarboxamide
    • N~4~,N~5~,1-Trimethyl-1H-imidazole-4,5-dicarboximidic acid
    • 5-25-05-00348 (Beilstein Handbook Reference)
    • DTXSID401007900
    • Antifein
    • BRN 0522486
    • 880-90-0
    • SCHEMBL6090658
    • AKOS006279306
    • Antiffeine
    • 1-Methylimidazole-4,5-bis-(carboxylic acid monomethylamide)
    • IEM 168
    • Inchi: 1S/C8H12N4O2/c1-9-7(13)5-6(8(14)10-2)12(3)4-11-5/h4H,1-3H3,(H,9,13)(H,10,14)
    • InChI Key: ARKTUMQGZIFBAJ-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C(NC)=O)N=CN1C)NC

Computed Properties

  • Exact Mass: 196.096
  • Monoisotopic Mass: 196.096
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 76Ų

Experimental Properties

  • Density: 1.31
  • Boiling Point: 575.8°C at 760 mmHg
  • Flash Point: 302°C
  • Refractive Index: 1.598

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